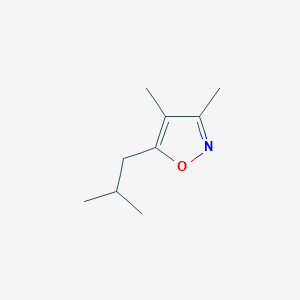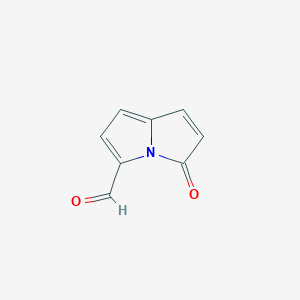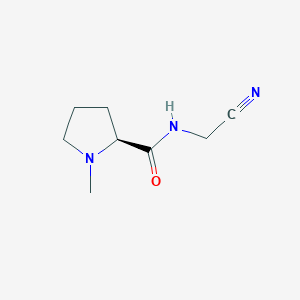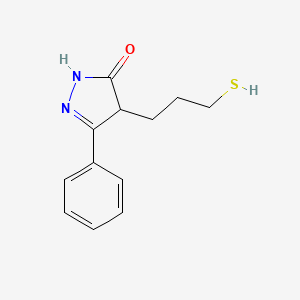
5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with a phenyl group and a sulfanylpropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one typically involves the cyclization of appropriate precursorsThe reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to form corresponding alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyrazolone ring.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The phenyl and sulfanylpropyl groups may play a role in binding to these targets, while the pyrazolone core could be involved in the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-thiosemicarbazide: Shares the phenyl and sulfanyl groups but has a different core structure.
5-Phenyl-2,4-dihydro-3h-pyrazol-3-one: Lacks the sulfanylpropyl group but has a similar pyrazolone core.
4-(3-Sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one: Similar structure but without the phenyl group.
Uniqueness
5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the phenyl and sulfanylpropyl groups distinguishes it from other pyrazolone derivatives and may contribute to its unique properties in various applications .
Propriétés
Numéro CAS |
7767-85-3 |
|---|---|
Formule moléculaire |
C12H14N2OS |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
3-phenyl-4-(3-sulfanylpropyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C12H14N2OS/c15-12-10(7-4-8-16)11(13-14-12)9-5-2-1-3-6-9/h1-3,5-6,10,16H,4,7-8H2,(H,14,15) |
Clé InChI |
BQSYIMJSEIBWQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=O)C2CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








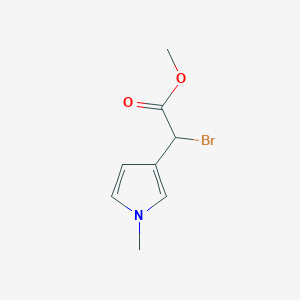
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)


